![molecular formula C7H14Cl2N2 B1599644 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride CAS No. 36273-11-7](/img/structure/B1599644.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Overview
Description
“4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride” is a chemical compound with the molecular formula C7H14Cl2N2 . It is also known by other names such as “1-(chloromethyl)-4-aza-1-azoniabicyclo [2.2.2]octane chloride” and "1-(CHLOROMETHYL)-1,4-DIAZABICYCLO [2.2.2]OCTAN-1-IUM CHLORIDE" .
Molecular Structure Analysis
The molecular structure of this compound is based on a bicyclic octane ring with nitrogen atoms incorporated into the ring structure . The InChI code for this compound is "InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9 (2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been used in various chemical reactions. For instance, 1-Benzyl-4-aza-1-azoniabicyclo [2.2.2]octane periodate, a related compound, has been used to convert oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.10 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count .Scientific Research Applications
Crystallographic Studies
- Structural Analysis : A study by Batsanov, Trmcic, and Sandford (2005) revealed the crystal structure of 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate in deuterochloroform solvate. This analysis showcases the compound's staggered conformation and highlights interactions within its crystal structure (Batsanov, Trmcic, & Sandford, 2005).
Chemical Synthesis and Reactions
- Oxidation of Alcohols : Hajipour, Bagheri, and Ruoho (2006) demonstrated the use of a derivative of the compound for oxidizing alcohols to carbonyl compounds under both conventional and solvent-free conditions, indicating its efficiency as a mild and effective reagent (Hajipour, Bagheri, & Ruoho, 2006).
Material Science and Catalysis
- Dielectric Properties of Copper (II) Complexes : Liao et al. (2013) explored the synthesis, structures, and dielectric properties of copper (II) complexes based on N-chloromethyl-1, 4-diazabicyclo[2.2.2]octane, showcasing the material's potential in electronic applications due to its temperature-sensitive dielectric properties (Liao, Zhou, Zhang, & Jin, 2013).
Catalytic Applications
- Catalyst Development : Hasaninejad, Shekouhy, Golzar, Zare, and Doroodmand (2011) reported the synthesis of silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) as a highly efficient and reusable heterogeneous catalyst for the synthesis of 4H-benzo[b]pyran derivatives. This demonstrates the compound's utility in promoting eco-friendly chemical reactions (Hasaninejad et al., 2011).
properties
IUPAC Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXEZAWSNSRPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067963 | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
CAS RN |
36273-11-7 | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36273-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036273117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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